molecular formula C18H22O4 B13399554 (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B13399554
M. Wt: 302.4 g/mol
InChI Key: PFIFPUGALHSEKD-UHFFFAOYSA-N
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Description

The compound (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a highly functionalized cyclopenta[b]furan-2-one derivative. Its core structure consists of a bicyclic system (cyclopenta-fused furanone) with stereospecific hydroxyl and alkenyl substituents. Key features include:

  • Stereochemistry: The 3aR,4R,5R,6aS configuration defines the spatial arrangement of substituents, critical for biological activity and synthetic applications.
  • Substituents: A 5-hydroxy group and a (3S)-3-hydroxy-5-phenylpent-1-enyl side chain at position 3. The pentenyl side chain contains a double bond (C1–C2) and a phenyl group at C5, contributing to hydrophobicity and π-π interactions .
  • Molecular Formula: Presumed to be C₁₈H₂₂O₄ (based on ), with a molecular weight of ~302.36 g/mol.

This compound is structurally related to prostaglandin intermediates, particularly Corey lactones, which are pivotal in synthesizing bioactive molecules like prostacyclins .

Properties

IUPAC Name

5-hydroxy-4-(3-hydroxy-5-phenylpent-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,13-17,19-20H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFPUGALHSEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(CCC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey Lactone Intermediate Synthesis

The synthesis begins with the preparation of the Corey lactone diol, a key precursor. A racemic mixture of 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is generated via cycloaddition of cyclopentadiene and dichloroacetyl chloride, followed by Baeyer-Villiger oxidation (65.3% yield). Resolution using optically active phenethylamine (PEA) yields enantiomerically pure intermediates. Subsequent Prins reaction with polyformaldehyde and hydrolysis produces (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (96.4% yield after zinc dust reduction).

Key Reaction Conditions

Step Reagents/Conditions Yield
Cycloaddition Cyclopentadiene, dichloroacetyl chloride 65.3%
Resolution Optically active PEA 26.4%
Prins reaction Polyformaldehyde, acid catalysis N/A
Reduction Zn dust, aqueous solution 96.4%

Stereoselective Coupling of Side Chains

The prostaglandin side chain is introduced via Wittig or Horner-Wadsworth-Emmons reactions. For the target compound, (3S)-3-hydroxy-5-phenylpent-1-enyl side chain is coupled to the Corey lactone core under stereocontrolled conditions. Patent US20030149294A1 describes a process using protected intermediates, where the side chain is attached via a stereospecific olefination, followed by deprotection.

Example Protocol

  • Olefination : React Corey lactone with (3S)-3-(tert-butyldimethylsilyloxy)-5-phenylpent-1-enylphosphonium ylide.
  • Deprotection : Remove silyl protecting groups using tetrabutylammonium fluoride (TBAF).
  • Purification : Crystallize from ethanol/water mixtures to achieve >99% enantiomeric excess.

Final Reduction and Purification

The lactone intermediate undergoes selective reduction to introduce the 5-hydroxy group. Zinc borohydride or catalytic hydrogenation (Pd/C, H₂) is employed, with yields exceeding 85%. Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures pharmaceutical-grade purity.

Critical Parameters

  • Temperature : Reduction steps performed at 0–5°C to prevent epimerization.
  • Solvents : Anhydrous THF or dichloromethane for moisture-sensitive reactions.

Analytical Characterization

Synthetic batches are validated using:

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time ~12.3 min.
  • NMR : Characteristic signals at δ 5.45 (vinyl proton), δ 4.85 (furanose protons), and δ 7.25–7.35 (phenyl group).
  • Optical Rotation : [α]²⁵D = +42.5° (c = 1.0, CHCl₃).

Industrial-Scale Considerations

For large-scale production (e.g., BM-BH Bimatoprost intermediates):

  • Cost Efficiency : Use of recyclable chiral auxiliaries (e.g., PEA).
  • Process Safety : Exothermic steps controlled via slow reagent addition and jacketed reactors.

Chemical Reactions Analysis

Functional Group Analysis

The molecule contains:

  • Two hydroxyl groups (at positions 5 and the enyl substituent).

  • A lactone ring (cyclopenta[b]furan-2-one).

  • A trans-double bond in the pent-1-enyl substituent.

  • A phenyl group attached to the pent-1-enyl chain.

These functional groups dictate its reactivity, with hydrolysis, oxidation, and esterification being key transformation pathways .

Hydrolysis of the Lactone Ring

The cyclopenta[b]furan-2-one lactone is susceptible to hydrolysis under acidic or basic conditions, yielding a dihydroxy acid derivative. This reaction is critical for structural modification and could serve as a step in synthesizing derivatives with carboxylic acid groups .

Example :
Under basic conditions (e.g., aqueous hydroxide), the lactone ring opens to form a dihydroxy acid.

Esterification of Hydroxyl Groups

The hydroxyl groups at positions 5 and the enyl substituent can undergo esterification. For instance, the 5-hydroxy group has been derivatized with a benzoyloxy group in related compounds, indicating reactivity toward acylating agents like acyl chlorides .

Example :
Reaction with benzoyl chloride yields a benzoyl ester derivative.

Oxidation of Hydroxyl Groups

The secondary alcohol in the enyl substituent (position 3S) may oxidize to a ketone under oxidizing conditions (e.g., Jones reagent or Dess–Martin periodinane). This transformation alters the compound’s polarity and potential biological activity .

Reactions at the Double Bond

The trans-double bond in the pent-1-enyl chain can participate in:

  • Epoxidation : Using peracids to form an epoxide.

  • Dihydroxylation : Addition of water or other dihydroxylating agents (e.g., OsO₄).

  • Electrophilic Addition : Reactions with halogens or halides .

Stereochemical Considerations

The compound’s stereochemistry (e.g., (3S) configuration) influences reaction regiochemistry and stereoselectivity. For example, esterification or oxidation may favor specific stereoisomers depending on the spatial arrangement of functional groups .

Esterification Derivatives

  • A 4-phenylbenzoate ester derivative has been reported, where the lactone oxygen is esterified with a bulky aromatic group .

  • Benzoyloxy derivatives (e.g., 5-benzoyloxy) highlight the reactivity of the 5-hydroxy group .

Protecting Group Strategies

In synthetic pathways, hydroxyl groups are often protected (e.g., as tosylates or acetonides) to prevent side reactions during subsequent steps . For example, the patent literature mentions intermediates with oxan-2-yl protecting groups .

Reaction Mechanisms and Conditions

While explicit reaction conditions are not detailed in the sources, inferred mechanisms include:

  • Acid-catalyzed hydrolysis of the lactone ring.

  • Base-mediated esterification with acyl chlorides.

  • Redox reactions (e.g., oxidation of secondary alcohols).

  • Electrophilic addition to the double bond under acidic or free-radical conditions.

Comparison of Reaction Pathways

Reaction TypeKey Functional GroupLikely Product TypeSource Citation
Lactone hydrolysisCyclopenta[b]furan-2-oneDihydroxy acid derivative
Hydroxyl esterification5-hydroxy groupBenzoyl ester
Double bond epoxidationPent-1-enyl double bondEpoxide
Alcohol oxidation(3S)-secondary alcoholKetone

Research Findings and Implications

The compound’s reactivity highlights its potential in medicinal chemistry for developing bioactive derivatives. For example:

  • Ester derivatives may enhance lipophilicity for drug delivery .

  • Epoxidation could introduce sites for enzymatic cleavage or further functionalization.

  • Ketone derivatives may serve as intermediates for subsequent reductions or conjugate additions .

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biochemical pathways and mechanisms .

Medicine

In medicine, (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science .

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Corey Lactone Diol

  • Structure : (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydrocyclopenta[b]furan-2-one.
  • Key Differences :
    • Lacks the pentenyl side chain; instead, has a hydroxymethyl group at position 4.
    • Simpler molecular formula (C₈H₁₂O₄; MW 172.18 g/mol) .
  • Applications : Widely used as a prostaglandin synthon. The absence of the phenylpentenyl chain reduces steric hindrance, making it more soluble in polar solvents .

(3aR,4R,5R,6aS)-4-[(3R)-3-Hydroxy-5-phenylpentyl] Derivative

  • Key Differences :
    • Pentyl vs. pentenyl chain: Saturation eliminates the double bond, reducing reactivity in conjugate addition reactions.
    • (3R) vs. (3S) hydroxyl stereochemistry alters hydrogen-bonding interactions .
  • Implications : The (3R) configuration may lead to divergent biological activity due to altered target binding .

Ester Derivatives

  • Example : (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde (CAS 39746-01-5).
  • Key Differences :
    • Benzoyloxy and aldehyde groups replace hydroxyl and pentenyl substituents.
    • Increased molecular weight (274.27 g/mol) and lipophilicity .
  • Applications : Used in advanced prostaglandin synthesis; the aldehyde group enables further functionalization via nucleophilic addition .

Functional Group Modifications

Compound Substituents at Position 4 Position 5 Molecular Weight (g/mol) Key Applications
Target Compound (3S)-3-hydroxy-5-phenylpent-1-enyl Hydroxyl 302.36 Prostaglandin intermediates
Corey Lactone Diol Hydroxymethyl Hydroxyl 172.18 Prostaglandin synthesis
Silyl-Protected Derivative [(tert-butyldimethylsilyl)oxymethyl] Hydroxyl 286.44 Protected intermediate
Benzoate Ester Formyl group Benzoyloxy 274.27 Synthetic intermediate

Physicochemical and Spectroscopic Comparisons

Solubility and Stability

  • The target compound’s pentenyl chain enhances lipophilicity compared to Corey lactone diol, reducing aqueous solubility but improving membrane permeability .
  • Silyl-protected derivatives (e.g., ) exhibit improved stability under acidic conditions, enabling storage at 2–8°C without degradation .

Spectroscopic Data

  • NMR : The target compound’s pentenyl chain shows characteristic vinyl proton signals (δ 5.2–5.8 ppm) absent in saturated analogues .
  • UV-Vis: Aromatic phenyl groups (λmax ~260 nm) distinguish it from non-aromatic derivatives like Corey lactone diol .

Biological Activity

The compound (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one , also known by its CAS number 41639-74-1 , is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24O4C_{18}H_{24}O_4 with a molecular weight of 304.38 g/mol . Its structure features multiple hydroxyl groups and a cyclopentafuran core which contribute to its biological activity.

PropertyValue
CAS Number41639-74-1
Molecular FormulaC18H24O4
Molecular Weight304.38 g/mol
Storage Temperature+5°C

Antiglaucoma Activity

Research indicates that the compound exhibits antiglaucoma properties . It is part of a class of compounds that modulate intraocular pressure and may have neuroprotective effects on retinal ganglion cells. Studies have shown that derivatives of this compound can enhance aqueous humor outflow and reduce intraocular pressure in animal models .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This suggests potential applications in conditions associated with oxidative damage such as neurodegenerative diseases .

Anti-inflammatory Effects

In vitro studies have reported that this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity indicates its potential for treating inflammatory conditions .

Case Studies

  • Case Study on Antiglaucoma Efficacy :
    A study conducted on rabbits showed that administration of the compound significantly lowered intraocular pressure compared to control groups. The mechanism was attributed to enhanced trabecular outflow facility .
  • Oxidative Stress Reduction :
    In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, and how are stereochemical outcomes controlled?

  • Methodology : Synthesis typically involves stereoselective strategies, such as Sharpless asymmetric epoxidation or Corey lactone intermediates (as seen in related bicyclic furanones) . Key steps include:

  • Chiral resolution : Use polarimetric analysis (e.g., optical rotation: −44° in methanol) to confirm enantiomeric purity .
  • Protecting groups : Hydroxyl groups may require temporary protection (e.g., benzoylation, as in CAS 55444-68-3) to prevent undesired side reactions during coupling steps .
    • Experimental validation : Monitor reactions via HPLC with chiral columns and compare retention times to reference standards .

Q. How can the purity and structural integrity of this compound be verified, and what analytical techniques are most reliable?

  • Analytical workflow :

  • Purity : Use high-resolution mass spectrometry (HRMS) and HPLC (98% purity threshold) .
  • Structural confirmation : Combine 1^1H/13^13C NMR (focusing on cyclopentane and furanone ring protons) and X-ray crystallography for absolute stereochemistry determination .
  • Thermal stability : Melting point analysis (117–119°C) to assess crystallinity and degradation thresholds .

Advanced Research Questions

Q. What are the mechanistic implications of the compound’s stereochemistry on its biological activity, and how can this be experimentally probed?

  • Stereochemical impact : The (3S)-3-hydroxy-5-phenylpent-1-enyl side chain and cyclopenta[b]furanone core are critical for receptor binding (e.g., prostaglandin analogs).
  • Methodology :

  • Docking studies : Use molecular dynamics simulations to map interactions with target proteins (e.g., cyclooxygenase isoforms).
  • In vitro assays : Compare activity of enantiomers in cell-based models (e.g., inflammation markers) to isolate stereospecific effects .
    • Contradiction resolution : If bioactivity data conflict with computational predictions, re-evaluate force field parameters or solvent effects in simulations .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability protocols :

  • Accelerated degradation : Expose the compound to heat (40–60°C), UV light, and variable pH. Monitor via LC-MS for:
  • Hydrolysis : Cleavage of the furanone ring or ester groups (e.g., benzoyloxy derivatives in CAS 55444-68-3) .
  • Oxidation : Detect quinone-like byproducts using redox-sensitive assays .
  • Storage recommendations : Store at −20°C under inert gas (N2_2) to prevent moisture absorption and oxidation .

Q. What environmental fate and ecotoxicological risks are associated with this compound, and how can they be modeled?

  • Environmental impact assessment :

  • Degradation pathways : Use OECD 308/309 guidelines to simulate aerobic/anaerobic biodegradation in soil/water systems .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201), focusing on LC50_{50} values for hydrophobic compounds .
    • Modeling tools : Employ EPI Suite or OPERA to predict bioaccumulation potential (logP ≈ 2.5–3.5 inferred from analogs) .

Experimental Design & Data Analysis

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy while minimizing cytotoxicity?

  • Protocol :

  • In vitro : Use a 3D cell culture model to mimic tissue complexity. Test concentrations from 1 nM–100 µM, with endpoints like IC50_{50} and selectivity indices .
  • In vivo : Apply OECD 423 guidelines for acute oral toxicity in rodents, monitoring biomarkers (e.g., serum prostaglandin levels) .
    • Data interpretation : Use nonlinear regression (GraphPad Prism) to fit dose-response curves and assess statistical significance (p < 0.05 via ANOVA) .

Q. What strategies resolve contradictions between computational predictions and empirical data for this compound’s reactivity?

  • Troubleshooting :

  • Re-evaluate force fields : Switch from AMBER to CHARMM for improved dihedral angle accuracy in MD simulations.
  • Solvent effects : Replicate experimental conditions (e.g., DMSO vs. aqueous buffer) in silico .
  • Synthetic validation : Synthesize and test computationally predicted reactive intermediates (e.g., epoxide derivatives) .

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